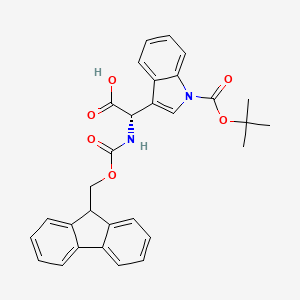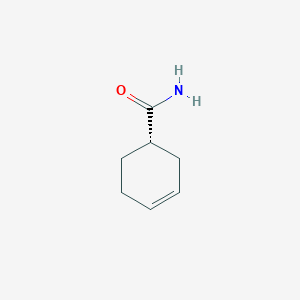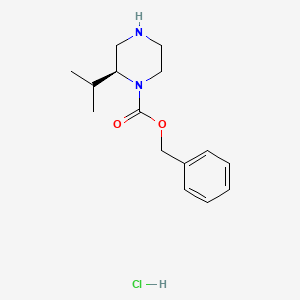
N-(2-azidoprop-2-en-1-yl)-N-(cyclohex-2-en-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-azidoprop-2-en-1-yl)-N-(cyclohex-2-en-1-yl)aniline is a synthetic organic compound that features both azide and aniline functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-azidoprop-2-en-1-yl)-N-(cyclohex-2-en-1-yl)aniline likely involves multiple steps:
Formation of the Azide Group: This can be achieved by reacting an appropriate alkyl halide with sodium azide under suitable conditions.
Alkylation of Aniline: The aniline derivative can be alkylated using the azide-containing intermediate.
Cyclohexene Introduction: The cyclohexene moiety can be introduced through a subsequent reaction, possibly involving a Grignard reagent or similar organometallic compound.
Industrial Production Methods
Industrial production would require optimization of these steps to ensure high yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The azide group can undergo oxidation to form nitrenes, which are highly reactive intermediates.
Reduction: Reduction of the azide group can yield amines.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid (mCPBA) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Such as halogens or sulfonyl chlorides for electrophilic aromatic substitution.
Major Products
Oxidation Products: Nitrenes or other oxidized derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated or sulfonated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-azidoprop-2-en-1-yl)-N-(cyclohex-2-en-1-yl)aniline may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in bioorthogonal chemistry for labeling biomolecules.
Medicine: Possible precursor for pharmaceuticals or diagnostic agents.
Industry: Use in the synthesis of polymers or advanced materials.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example:
In Bioorthogonal Chemistry: The azide group can participate in click chemistry reactions, forming stable triazole linkages.
In Medicinal Chemistry: The compound might interact with biological targets through its aniline or azide groups, affecting molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds might include:
N-alkylated anilines: Such as N-methyl-N-phenylaniline.
Azido compounds: Such as azidomethylbenzene.
Cyclohexene derivatives: Such as cyclohex-2-en-1-amine.
Uniqueness
The combination of azide, aniline, and cyclohexene groups in a single molecule makes N-(2-azidoprop-2-en-1-yl)-N-(cyclohex-2-en-1-yl)aniline unique, potentially offering a diverse range of reactivity and applications.
Eigenschaften
Molekularformel |
C15H18N4 |
|---|---|
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
N-(2-azidoprop-2-enyl)-N-cyclohex-2-en-1-ylaniline |
InChI |
InChI=1S/C15H18N4/c1-13(17-18-16)12-19(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2,4-6,8-10,15H,1,3,7,11-12H2 |
InChI-Schlüssel |
XOBADFYGNAHPDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CN(C1CCCC=C1)C2=CC=CC=C2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(oxan-2-yloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11832387.png)

![Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11832392.png)







![6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane](/img/structure/B11832439.png)

